
1-Benzyl-4-(2-chlorophénoxy)pipéridine
Vue d'ensemble
Description
“1-Benzyl-4-(2-chlorophenoxy)piperidine” is a chemical compound with the molecular formula C18H20ClNO . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-(2-chlorophenoxy)piperidine” can be represented by the linear formula C18H20ClNO . The InChI key for this compound is BSFOBRFGIFRVCP-UHFFFAOYSA-N .
Mécanisme D'action
The mechanism of action of 1-benzyl-4-(2-chlorophenoxy)piperidine is not fully understood. It is thought to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO enzymes, this compound may reduce the breakdown of these neurotransmitters, which could lead to increased levels in the brain and potentially provide neuroprotective effects.
Biochemical and Physiological Effects
1-Benzyl-4-(2-chlorophenoxy)piperidine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as to have neuroprotective effects. In addition, this compound has been found to have anti-inflammatory and antioxidant effects, as well as to have the potential to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-4-(2-chlorophenoxy)piperidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has a low toxicity profile, making it safe to use in laboratory experiments. However, it is important to note that this compound has not been approved for use in humans, and its effects on humans are not well understood.
Orientations Futures
There are several potential future directions for the study of 1-benzyl-4-(2-chlorophenoxy)piperidine. These include further research into its potential use in the treatment of neurodegenerative diseases, as well as further research into its potential to inhibit the growth of certain cancer cells. In addition, further research into its potential anti-inflammatory, antioxidant, and cardiovascular effects could be beneficial. Finally, further research into the mechanism of action of this compound could provide insight into its potential therapeutic applications.
Applications De Recherche Scientifique
Inhibition de la Cholinestérase
1-Benzyl-4-(2-chlorophénoxy)pipéridine: les dérivés sont connus pour leur rôle dans l'inhibition des récepteurs de la cholinestérase. Ceci est particulièrement important dans le contexte de la maladie d'Alzheimer, où le groupe benzyl-pipéridine est essentiel pour une inhibition réussie. Les composés se lient bien au site catalytique de l'enzyme AChE, interagissant avec des acides aminés clés comme Trp84, Trp279, Phe330 et Phe331 .
Activité Antimalarienne
Des dérivés de pipéridine ont été synthétisés et évalués pour leur efficacité contre le paludisme. Des composés présentant la structure de pipéridine 1,4-disubstituée ont montré des résultats prometteurs contre les souches de Plasmodium falciparum sensibles à la chloroquine et résistantes à la chloroquine. Ces résultats suggèrent des applications potentielles dans le développement de nouveaux médicaments antimalariens .
Synthèse de composés spirocycliques
Le composé est utilisé comme élément de base dans la synthèse de furopyridines spirocycliques. Ces composés présentent un intérêt en tant que ligands du récepteur σ sensibles à l'halopéridol, qui ont des implications dans le traitement de la schizophrénie et d'autres troubles psychiatriques .
Études de concentration des ligands
La this compound a été utilisée dans des études pour déterminer la concentration de ligand attachée à la sépharose 6B activée par l'époxy. Cette application est cruciale en recherche biochimique pour comprendre les interactions ligand-récepteur .
Applications pharmacologiques
Les dérivés de pipéridine, y compris la this compound, sont présents dans plus de vingt classes de produits pharmaceutiques. Ils jouent un rôle important dans l'industrie pharmaceutique, étant des composants intégraux dans la synthèse de divers composés médicinaux .
Méthodologies de synthèse organique
Le développement de méthodes rapides et économiques pour la synthèse de pipéridines substituées, telles que la this compound, est une tâche importante en chimie organique moderne. Ce composé est impliqué dans diverses réactions intra- et intermoléculaires conduisant à la formation de différents dérivés de pipéridine .
Safety and Hazards
The safety information for “1-Benzyl-4-(2-chlorophenoxy)piperidine” indicates that it is classified under GHS07 and GHS09. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H400 (very toxic to aquatic life). Precautionary measures include avoiding release to the environment and using personal protective equipment .
Propriétés
IUPAC Name |
1-benzyl-4-(2-chlorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-17-8-4-5-9-18(17)21-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBNRKJHBOAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694721 | |
| Record name | 1-Benzyl-4-(2-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900512-07-4 | |
| Record name | 4-(2-Chlorophenoxy)-1-(phenylmethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900512-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-(2-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

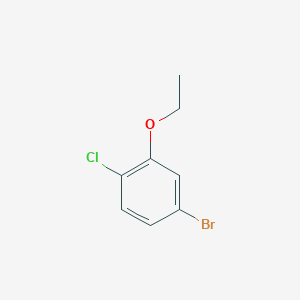

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)
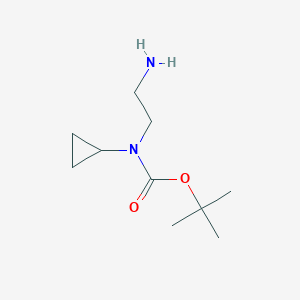
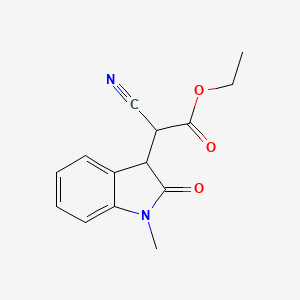

![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)

![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)

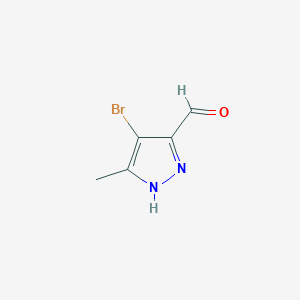
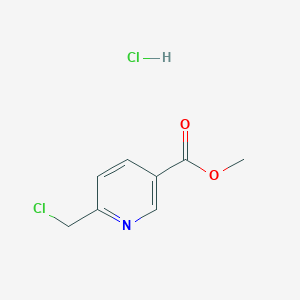
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)